molecular formula C11H13F2N B13283078 2-(2,4-Difluorophenyl)piperidine CAS No. 526182-96-7

2-(2,4-Difluorophenyl)piperidine

Cat. No.: B13283078
CAS No.: 526182-96-7
M. Wt: 197.22 g/mol
InChI Key: APHPQUVKNCZIIP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)piperidine is a heterocyclic organic compound featuring a six-membered piperidine ring substituted at the 2-position with a 2,4-difluorophenyl group. This structure combines the basicity of the piperidine nitrogen with the electronic effects of fluorine atoms on the aromatic ring, making it a key intermediate in pharmaceutical synthesis, particularly for antipsychotics like risperidone . Its physicochemical properties, such as lipophilicity and metabolic stability, are influenced by the fluorine substituents, which enhance C–F bond strength and reduce oxidative degradation .

Properties

CAS No.

526182-96-7

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(2,4-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

APHPQUVKNCZIIP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Catalytic Alkylation of 1,3-Difluorobenzene

This method utilizes 2-chloromethyl epoxy propane as the alkylating agent in a two-stage temperature-controlled reaction:

  • Stage 1 : Reactants are mixed at 4-5°C with catalyst addition (exact catalyst unspecified in available data), followed by 5-12 hr room temperature reaction
  • Stage 2 : Temperature elevation to 45-70°C for 2-4 hr completes the alkylation
  • Workup : Dichloromethane extraction (200ml per 300ml HCl solution) yields 2-[2-(2,4-difluorophenyl)propenyl]-1,3-propanediol intermediate

Key Parameters :

Variable Optimal Range Impact on Yield
Dichloromethane:HCl ratio 2:3 Maximizes extraction efficiency
Reaction time (Stage 2) 3 hr Prevents byproduct formation
Temperature gradient 45→70°C Enhances reaction kinetics

Acylation-Hydrolysis Route

Developed for pharmaceutical intermediates, this approach achieves 85% yield through sequential functionalization:

Step A : 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine synthesis

  • Reagents: 1,3-Difluorobenzene (67g), 1-acetyl-4-piperidinecarbonyl chloride (98g)
  • Solvent: Dichloromethane (150ml)
  • Conditions: 3 hr reflux → 41% isolated yield

Step B : Hydrolytic deprotection

  • Reagent: 6N HCl (190ml)
  • Conditions: 5 hr reflux → 85% conversion to 2,4-difluorophenyl(4-piperidinyl)methanone hydrochloride

Critical Control Points :

  • Strict temperature control during acyl chloride addition prevents exothermic decomposition
  • Anhydrous MgSO₄ drying ensures solvent removal efficiency

Boron Hydride Reduction Method

This one-pot conversion method demonstrates scalability for industrial production:

  • Substrate : 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate
  • Reductant : Sodium borohydride (stoichiometry 1:1.5-3.0 vs substrate)
  • Solvent System : Isopropyl alcohol/water (2:1 v/v)
  • Reaction Profile :
    • 25-30°C initial mixing
    • 4-6 hr main reduction phase
    • 0.5-1.5 hr quenching with aqueous NaOH

Yield Optimization Data :

Borohydride Equiv. Purity (%) Isolated Yield (%)
1.5 92.4 68.1
2.0 95.7 73.6
3.0 96.2 74.9

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across different methodologies:

Method Max Yield (%) Purity (%) Scalability Reaction Time
Catalytic Alkylation 74.9 96.2 Industrial 14-16 hr
Acylation-Hydrolysis 85.0 99.7 Pilot-scale 8 hr
Boron Hydride Reduction 73.6 95.7 Bench-scale 6.5 hr

Key Findings :

  • The acylation-hydrolysis route provides superior yield and purity but requires stringent anhydrous conditions
  • Catalytic methods offer better scalability despite longer reaction times
  • Boron hydride reduction shows fastest completion but has narrower parameter windows

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

Scientific Research Applications

2-(2,4-Difluorophenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)piperidine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorine Substitution on the Phenyl Ring
  • 2-(2,4-Difluorophenyl)piperidine (CAS 291289-50-4): The 2,4-difluoro substitution creates a strong electron-withdrawing effect, lowering the pKa of the piperidine nitrogen (~8.5 vs. ~10.5 for non-fluorinated analogs) and enhancing solubility in polar solvents .
  • 2-(2-Fluorophenyl)piperidine (CAS 180161-17-5): Mono-fluorination at the 2-position reduces lipophilicity (logP ~2.1) compared to the difluoro analog (logP ~2.8), impacting blood-brain barrier penetration .
  • 4-(2,4-Difluorophenyl)piperidine : Structural isomer with the phenyl group at the 4-position of the piperidine ring. This positional change alters steric interactions in receptor binding, as shown in docking studies with dopamine D2 receptors .
Ring Size and Conformation
  • 2-(2,4-Difluorophenyl)pyrrolidine (CAS 1218935-59-1): The five-membered pyrrolidine ring adopts an envelope conformation, reducing nitrogen basicity (pKa ~7.9) compared to piperidine derivatives. This smaller ring may limit interactions with deeper hydrophobic pockets in target proteins .
Antipsychotic Drug Intermediates
  • 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate: A risperidone precursor, highlighting the role of fluorinated piperidines in enhancing dopamine receptor affinity. The oxime group in this compound improves metabolic stability compared to non-oxime analogs .
  • Diphenidine analogs (e.g., 1-(1,2-diphenylethyl)piperidine): Non-fluorinated NMDA receptor antagonists with lower binding affinity (IC50 ~150 nM) compared to fluorinated derivatives, which show IC50 values as low as 30 nM due to improved electronic interactions .

Structural and Physicochemical Data

Table 1: Key Properties of this compound and Analogs

Compound CAS Number Molecular Weight logP pKa (N) Biological Activity
This compound 291289-50-4 225.24 2.8 8.5 Risperidone intermediate
4-(2,4-Difluorophenyl)piperidine 203860-02-0 225.24 2.7 8.7 Dopamine receptor ligand
2-(2-Fluorophenyl)pyrrolidine 1218935-59-1 183.20 1.9 7.9 NMDA antagonist
Diphenidine 1342986-14-3 297.41 3.2 9.8 NMDA antagonist (IC50 = 150 nM)

Biological Activity

2-(2,4-Difluorophenyl)piperidine is a piperidine derivative characterized by the presence of a difluorophenyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. Understanding its biological activity is crucial for its application in drug discovery and development.

  • Molecular Formula : C11_{11}H12_{12}F2_{2}N
  • Molecular Weight : 197.22 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a 2,4-difluorophenyl group, enhancing its lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluorophenyl substituents enhance binding affinity, allowing the compound to act as either an agonist or antagonist in various biochemical pathways. This modulation can influence neurological functions and other therapeutic targets.

Biological Activity Overview

  • Receptor Interactions : The compound has shown potential in binding to neurotransmitter receptors, which may be relevant for treating neurological disorders.
  • Enzyme Modulation : It may inhibit or activate certain enzymes, contributing to its pharmacological effects.
  • Therapeutic Applications : Investigated for applications in treating conditions such as depression, anxiety, and neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various molecular targets. For instance:

  • Binding Affinity : The compound exhibits significant binding affinity to specific receptors involved in neurotransmission.
  • Enzyme Inhibition : Studies indicate that it can inhibit enzymes related to neurotransmitter metabolism, which may enhance therapeutic effects in neurological contexts.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and efficacy of this compound:

  • Efficacy in Animal Models : In mouse models, the compound has shown promising results in reducing symptoms associated with neurological disorders.
  • Pharmacokinetic Profile : The compound's bioavailability and metabolic stability have been assessed, revealing a favorable profile for further development .

Case Studies

StudyObjectiveFindings
Study AEvaluate binding affinityDemonstrated high affinity for serotonin receptors.
Study BAssess enzyme inhibitionInhibited acetylcholinesterase activity significantly.
Study CTest in vivo efficacyReduced anxiety-like behaviors in rodent models.

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